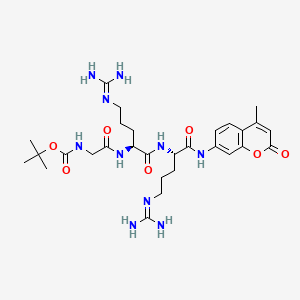
alpha-D-ido-Oct-2-enopyranoside,ethyl6,7-anhydro-2,3,8-trideoxy-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-D-ido-Oct-2-enopyranoside, ethyl6,7-anhydro-2,3,8-trideoxy-(9CI): is a complex organic compound with the molecular formula C10H16O4. This compound is characterized by its unique structural features, including an enopyranoside ring and multiple deoxy groups. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-ido-Oct-2-enopyranoside, ethyl6,7-anhydro-2,3,8-trideoxy-(9CI) typically involves multiple steps, starting from simpler carbohydrate precursors. The process often includes:
Glycosylation: This step involves the formation of the glycosidic bond.
Deoxygenation: Specific reagents are used to remove oxygen atoms from the molecule.
Cyclization: The formation of the enopyranoside ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles can substitute the ethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
alpha-D-ido-Oct-2-enopyranoside, ethyl6,7-anhydro-2,3,8-trideoxy-(9CI) is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of alpha-D-ido-Oct-2-enopyranoside, ethyl6,7-anhydro-2,3,8-trideoxy-(9CI) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
alpha-D-glucopyranoside: Similar in structure but with different functional groups.
beta-D-galactopyranoside: Another related compound with distinct stereochemistry.
Uniqueness
alpha-D-ido-Oct-2-enopyranoside, ethyl6,7-anhydro-2,3,8-trideoxy-(9CI) is unique due to its specific enopyranoside ring and multiple deoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Propriétés
Numéro CAS |
111397-91-2 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.234 |
Nom IUPAC |
(2S,3R,6S)-6-ethoxy-2-[(2S,3R)-3-methyloxiran-2-yl]-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C10H16O4/c1-3-12-8-5-4-7(11)10(14-8)9-6(2)13-9/h4-11H,3H2,1-2H3/t6-,7-,8+,9+,10+/m1/s1 |
Clé InChI |
UISIEUCXEGPPIP-ZJDVBMNYSA-N |
SMILES |
CCOC1C=CC(C(O1)C2C(O2)C)O |
Synonymes |
alpha-D-ido-Oct-2-enopyranoside,ethyl6,7-anhydro-2,3,8-trideoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


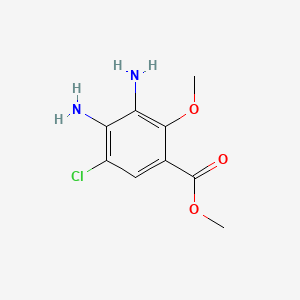
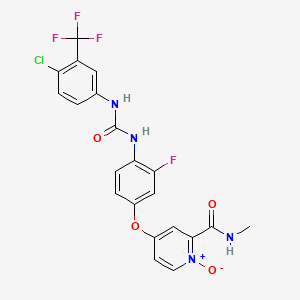
![8-Oxa-3-thiabicyclo[5.1.0]octane(9CI)](/img/structure/B570018.png)
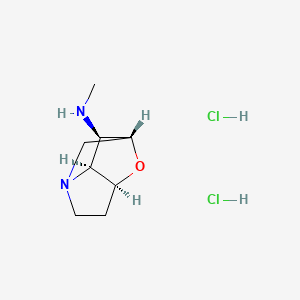

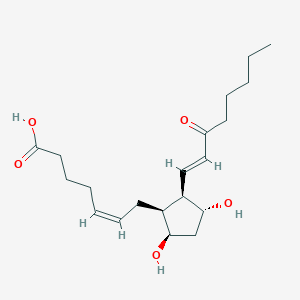
![(1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane](/img/structure/B570023.png)
